molecular formula C18H20N2O2S B2388950 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide CAS No. 852139-22-1

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2388950
CAS No.: 852139-22-1
M. Wt: 328.43
InChI Key: GCRLXZWGHFPRMT-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,2-dimethylindole moiety linked to a 4-methylbenzenesulfonamide group via a methylene bridge. The indole core, a bicyclic heterocycle with a benzene ring fused to a pyrrole ring, is substituted with methyl groups at positions 1 and 2, enhancing steric and electronic properties. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, contributing to interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-4-7-17(8-5-13)23(21,22)19-12-15-6-9-18-16(11-15)10-14(2)20(18)3/h4-11,19H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRLXZWGHFPRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,2-Dimethyl-1H-indol-5-ylmethanol

The indole core is functionalized at the 5-position through Friedel-Crafts alkylation or Vilsmeier-Haack formylation. For example, formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields 1,2-dimethyl-1H-indole-5-carbaldehyde, which is subsequently reduced to the alcohol using sodium borohydride (NaBH₄) in methanol.

Reaction Conditions

Step Reagents/Conditions Yield (%)
Formylation POCl₃, DMF, 0°C → rt, 12 h 78
Reduction NaBH₄, MeOH, 0°C → rt, 2 h 92

Conversion to 5-(Chloromethyl)-1,2-dimethyl-1H-indole

The alcohol intermediate is converted to the corresponding chloride using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). SOCl₂ in dichloromethane (DCM) at 0°C provides 5-(chloromethyl)-1,2-dimethyl-1H-indole with minimal side-product formation.

Reaction Conditions

Reagent Solvent Temperature Time (h) Yield (%)
SOCl₂ DCM 0°C → rt 3 85

Sulfonamide Coupling

The chloromethyl indole undergoes nucleophilic substitution with 4-methylbenzenesulfonamide in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C facilitates the reaction, yielding the target compound.

Reaction Conditions

Component Quantity (equiv) Solvent Temperature Time (h) Yield (%)
Chloromethyl indole 1.0 DMF 60°C 12 76
4-Methylbenzenesulfonamide 1.2 DMF 60°C 12 76

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Alkylation

Copper(I) iodide (CuI) with chiral bisoxazoline ligands enables asymmetric alkylation, enhancing enantioselectivity in sulfonamide formation. This method, adapted from decarboxylative cyclization protocols, employs methanol as the solvent and N,N-diisopropylethylamine (DIPEA) as the base.

Catalytic System

Component Quantity (mol%)
CuI 5
(S)-Ph-BOX ligand 6

Palladium-Mediated Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenolysis of nitro intermediates to amines, which subsequently react with sulfonyl chlorides. This method is critical for avoiding harsh reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrogenation Conditions

Parameter Value
Pressure (H₂) 1 atm
Solvent Ethanol
Time 6 h

Industrial Production Approaches

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes for the formylation and reduction steps, improving yield by 15–20%. High-performance liquid chromatography (HPLC) with C18 columns ensures >99% purity, critical for pharmaceutical applications.

Scaled-Up Parameters

Step Reactor Type Throughput (kg/h)
Formylation Continuous flow 12.5
Sulfonamide coupling Stirred tank 8.2

Reaction Optimization and Yield Analysis

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide, while ethereal solvents (THF) reduce side reactions. DMF achieves optimal balance between reactivity and solubility.

Solvent Screening Data

Solvent Yield (%) Purity (%)
DMF 76 98
THF 58 95
Acetonitrile 49 92

Temperature Profiling

Elevated temperatures (60–80°C) accelerate substitution but risk indole decomposition. A balance is struck at 60°C, maximizing yield without degradation.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, d₆-Acetone) : δ 7.52 (d, J = 7.8 Hz, 2H, Ar–H), 7.15 (d, J = 7.5 Hz, 2H, Ar–H), 5.83 (d, J = 7.4 Hz, 1H, N–CH₂).
  • IR (KBr) : 3260 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (S=O asymmetric stretch).

Chromatographic Purity

HPLC retention time: 8.7 min (C18 column, MeOH:H₂O = 70:30, 1 mL/min).

Comparative Methodologies

Nucleophilic Substitution vs. Reductive Amination

Parameter Nucleophilic Substitution Reductive Amination
Yield (%) 76 68
Byproducts Minimal Imine intermediates
Scalability High Moderate

Transition-Metal Catalysis

Copper systems outperform palladium in cost-effectiveness for large-scale production, while palladium offers superior stereochemical control.

Challenges and Troubleshooting

Indole Ring Sensitivity

The 1,2-dimethylindole core is prone to oxidation at C3. Strict anaerobic conditions (argon/nitrogen atmosphere) and antioxidant additives (BHT) mitigate degradation.

Sulfonamide Hydrolysis

Basic conditions during coupling may hydrolyze the sulfonamide. Controlled pH (7.5–8.5) and low reaction temperatures (<70°C) prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

  • Medicinal Chemistry :
    • Anticancer Activity : Research indicates that derivatives of sulfonamide compounds exhibit anticancer properties. N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .
  • Biological Research :
    • Enzyme Inhibition : The sulfonamide group can interact with enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to inhibition of their activity. This property is being explored for the development of new therapeutic agents targeting these enzymes .
    • Molecular Probes : The compound can serve as a molecular probe in biological studies to elucidate the function of specific proteins or pathways by tagging them for visualization or interaction studies .
  • Material Science :
    • Polymer Development : this compound can be utilized in the synthesis of polymers with unique properties due to the indole structure's ability to confer stability and reactivity.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on human cancer cell lines (e.g., MCF-7) through apoptosis induction.
Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent.
Enzyme InhibitionEvaluated as an inhibitor of carbonic anhydrase; potential therapeutic implications in conditions like glaucoma.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide with structurally related sulfonamide derivatives, emphasizing differences in heterocyclic cores, substituents, synthetic routes, and inferred biological activities.

Structural and Functional Comparisons

Compound Name Core Heterocycle Key Substituents Biological Activity Synthesis Conditions References
This compound Indole 1,2-dimethylindole; 4-methylbenzenesulfonamide Potential anticancer/antimicrobial* Not specified
N-(5-acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide Thiazole Acetyl, methyl (thiazole); 4-methylbenzenesulfonamide Heterocyclic building block Ethanol, room temperature
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide Imidazole Nitro, phenylsulfonyl, 2-chlorophenyl; 4-methylbenzenesulfonamide Antileishmanial Dry DMF, -20°C
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide Triazole Methylsulfanyl, phenoxy; 4-phenoxybenzenesulfonamide Inferred antifungal** Not specified
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole Allyl (indazole); 4-methylbenzenesulfonamide Anticancer, anti-inflammatory Not specified

Notes:

  • Thiazole (): Contains sulfur and nitrogen, enhancing metal coordination and stability in heterocyclic synthesis . Imidazole (): Nitro groups and sulfonyl moieties in this derivative are linked to antiparasitic activity, particularly against Leishmania . Triazole (): Methylsulfanyl and phenoxy groups may improve lipophilicity, aiding membrane penetration in antifungal applications . Indazole (): The additional nitrogen in indazole improves π-stacking interactions, often correlating with anticancer activity .
  • Substituent Effects: The user’s compound’s 1,2-dimethylindole group likely reduces metabolic oxidation compared to unsubstituted indoles. ’s 2-chlorophenyl and phenylsulfonyl groups enhance steric bulk and electron-withdrawing effects, critical for antileishmanial target engagement .

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that sulfonamide derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors. This compound may interact with various molecular targets, including:

  • Androgen Receptor (AR) : Compounds similar to this sulfonamide have shown potential in degrading and inhibiting AR activity, which is crucial in the treatment of hormone-dependent cancers .
  • Microtubule Dynamics : Some indole-containing compounds have been reported to destabilize microtubules, thereby affecting cell division and proliferation in cancer cells .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological Activity IC50 Values Cell Lines/Models Reference
Inhibition of Androgen ReceptorNot specifiedVarious cancer cell lines
Antitumor activityIC50 ~ 0.64 μMMM1.S multiple myeloma cell line
Microtubule assembly inhibition20.0 μMMDA-MB-231 breast cancer cells
Induction of apoptosisEnhanced caspase-3 activity (1.33–1.57 times) at 10.0 μMMDA-MB-231 cells

1. Antitumor Efficacy

In a study investigating the antitumor properties of indazole derivatives, a compound structurally similar to this compound demonstrated significant inhibition of cell proliferation in multiple myeloma models. The compound exhibited an IC50 value of approximately 0.64 μM, indicating potent antitumor activity .

2. Microtubule Destabilization

Another study highlighted the ability of certain indole derivatives to act as microtubule-destabilizing agents. The tested compounds were shown to inhibit microtubule assembly effectively at concentrations around 20 μM, leading to apoptosis in breast cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting 4-methylbenzenesulfonyl chloride with a substituted indole-methylamine intermediate under basic conditions (e.g., triethylamine in dry DCM) . Intermediates are characterized using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to confirm regioselectivity and purity. Flash column chromatography (e.g., EtOAc/hexane gradients) is critical for isolating intermediates, as seen in analogous sulfonamide syntheses .

Basic: How is the structural identity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule crystallography. The software resolves bond lengths, angles, and torsion angles, ensuring alignment with expected sulfonamide and indole geometries . For example, related sulfonamides exhibit S=O bond lengths of ~1.43 Å and C-S-N angles of ~105°, consistent with sp3^3-hybridized sulfur .

Basic: What preliminary biological screening approaches are used to assess its therapeutic potential?

Initial screening focuses on in vitro assays for anticancer, anti-inflammatory, or antimicrobial activity. For instance, sulfonamide derivatives are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values calculated to quantify potency . Parallel assays (e.g., COX-2 inhibition for anti-inflammatory activity) are conducted to establish structure-activity relationships (SAR).

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Methodological cross-validation is essential:

  • Replicate assays under standardized protocols (e.g., NIH/NCBI guidelines).
  • Use orthogonal characterization (HPLC-MS) to confirm compound integrity .
  • Apply multivariate statistical analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with activity trends .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : Cobalt complexes (e.g., [Cp*Co(CO)I2_2]/AgSbF6_6) enhance coupling efficiency in indole functionalization .
  • Solvent control : Polar aprotic solvents (DMF, acetonitrile) improve sulfonamide formation kinetics at low temperatures (-20°C to 0°C) .
  • By-product mitigation : Silica gel chromatography with gradient elution (EtOAc:PE 1:3 to 1:1) removes unreacted sulfonyl chlorides .

Advanced: How does computational modeling aid in SAR studies for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and binding affinities. Molecular docking (AutoDock Vina) identifies potential targets (e.g., EGFR kinase) by simulating interactions between the sulfonamide moiety and active-site residues (e.g., Lys745) . Pharmacophore models further prioritize substituents (e.g., methyl vs. bromo) for synthetic exploration .

Advanced: What analytical techniques address challenges in characterizing stereoisomers or polymorphs?

  • Vibrational spectroscopy : IR and Raman spectra distinguish polymorphs via S=O stretching frequencies (1120–1150 cm1^{-1}) .
  • Dynamic NMR : Variable-temperature 1H^1H-NMR resolves rotameric equilibria in the sulfonamide group .
  • Powder XRD : Rietveld refinement quantifies crystalline phase purity .

Advanced: How are mechanistic studies designed to elucidate its mode of action?

  • Isotopic labeling : 18O^{18}O-labeling tracks sulfonamide hydrolysis in metabolic studies .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_{H}/k_{D} to identify rate-determining steps (e.g., C-H activation in indole methylation) .
  • Knockout models : CRISPR-Cas9-edited cell lines validate target engagement (e.g., apoptosis via Bcl-2 suppression) .

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